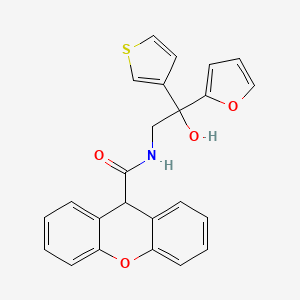

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4S/c26-23(25-15-24(27,16-11-13-30-14-16)21-10-5-12-28-21)22-17-6-1-3-8-19(17)29-20-9-4-2-7-18(20)22/h1-14,22,27H,15H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCVALYHJIYNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CSC=C4)(C5=CC=CO5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which is likely involved in the compound’s synthesis, is known to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Pharmacokinetics

It’s worth noting that boronic esters, which may be involved in the compound’s synthesis, are generally environmentally benign and readily prepared.

Actividad Biológica

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Furan and Thiophene Rings : These heterocyclic structures are known for their reactivity and biological significance.

- Carboxamide Functional Group : This group enhances the compound's solubility and potential interaction with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 352.4069 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Xanthene Core : This can be achieved through cyclization reactions.

- Introduction of Furan and Thiophene Rings : Methods such as Suzuki or Stille coupling are commonly employed.

- Carboxamide Formation : This step often involves nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties often exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown:

- Antibacterial Activity : The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

- Antifungal Activity : Similar structures have been reported to possess antifungal properties, indicating a broad spectrum of activity.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity. Potential pathways include:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in microbial metabolism.

- Receptor Binding : The structural features may allow binding to cellular receptors, influencing signaling pathways.

Case Studies and Research Findings

-

Antiviral Activity : A study on structurally related compounds demonstrated promising results against viral targets, including SARS-CoV-2 main protease inhibitors with IC50 values in the low micromolar range (e.g., 1.55 μM) .

Compound IC50 (μM) Target F8-B22 1.55 SARS-CoV-2 M pro F8-S43 10.76 SARS-CoV-2 M pro - Cytotoxicity Assessments : Evaluations showed low cytotoxicity for related compounds in various cell lines, with CC50 values exceeding 100 μM, indicating a favorable safety profile for potential therapeutic applications .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide

- CAS Number : 2034237-26-6

- Molecular Formula: C₂₄H₁₉NO₄S

- Molecular Weight : 417.5 g/mol

- Structural Features :

- Core : 9H-xanthene (a tricyclic system with two benzene rings fused via an oxygen atom).

- Substituents :

- A carboxamide group (-CONH-) at the 9-position of the xanthene ring.

- A branched ethyl chain at the amide nitrogen, bearing hydroxyl (-OH), furan-2-yl, and thiophen-3-yl groups.

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related xanthone carboxamides and heterocyclic carboxamides:

Physicochemical and Pharmacological Comparisons

Polarity and Solubility :

- The target compound’s hydroxyl group and heterocyclic substituents (furan, thiophene) likely increase polarity compared to methoxyethyl analogues (e.g., ). However, its higher molecular weight (417.5 vs. 283.32 in ) may reduce aqueous solubility.

- N-(2-Hydroxyethyl)-9-oxo-xanthene derivatives () exhibit improved solubility due to hydroxyl groups but lack heterocyclic diversity.

Bioactivity :

- Xanthene carboxamides (e.g., ) are explored for antiallergic, antimicrobial, and anti-inflammatory activities. The target compound’s dual heterocycles may enhance binding to biological targets (e.g., enzymes or receptors) via π-π stacking or hydrogen bonding.

- Thiophene carboxamides () demonstrate antibacterial and antifungal properties, suggesting the target compound’s thiophene moiety could confer similar activity.

Synthetic Complexity :

- The target compound’s branched ethyl chain with multiple substituents introduces synthetic challenges compared to simpler analogues (e.g., ). Strategies from , such as stepwise coupling or protecting group chemistry, may be required.

Toxicological Considerations :

- Thiophene-containing compounds (e.g., thiophene fentanyl in ) often have uncharacterized toxicological profiles. The target compound’s safety data remain unstudied, necessitating caution in pharmacological applications.

Crystallographic and Conformational Insights

- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide (), dihedral angles between aromatic rings (8.5–13.5°) influence molecular packing and intermolecular interactions (e.g., C–H⋯O/S bonds). The target compound’s furan and thiophene rings may adopt similar angles, affecting crystal packing and solubility.

- Hydrogen Bonding : The hydroxyl group in the target compound could form intramolecular hydrogen bonds (e.g., S(6) motifs as in ), stabilizing its conformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.